(2-(3-Fluorophenyl)thiazol-4-yl)methanamine

Description

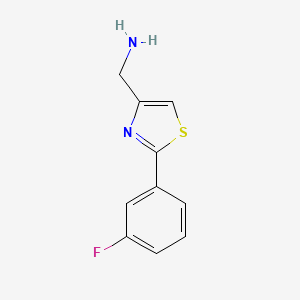

(2-(3-Fluorophenyl)thiazol-4-yl)methanamine is a thiazole-based small molecule characterized by a 3-fluorophenyl substituent at the 2-position of the thiazole ring and a methanamine group at the 4-position.

Properties

IUPAC Name |

[2-(3-fluorophenyl)-1,3-thiazol-4-yl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2S/c11-8-3-1-2-7(4-8)10-13-9(5-12)6-14-10/h1-4,6H,5,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAFDWACDUQQWDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC(=CS2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90680012 | |

| Record name | 1-[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885280-31-9 | |

| Record name | 2-(3-Fluorophenyl)-4-thiazolemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885280-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(3-Fluorophenyl)thiazol-4-yl)methanamine typically involves the reaction of 3-fluorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized using an appropriate cyclizing agent, such as bromine or iodine, to form the thiazole ring. The final step involves the reduction of the thiazole derivative to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(2-(3-Fluorophenyl)thiazol-4-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding thiazole oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous solvents.

Substitution: Nucleophiles like amines, thiols, and appropriate solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products Formed

Oxidation: Thiazole oxides.

Reduction: Reduced thiazole derivatives.

Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

(2-(3-Fluorophenyl)thiazol-4-yl)methanamine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as fluorescence or conductivity

Mechanism of Action

The mechanism of action of (2-(3-Fluorophenyl)thiazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents on the phenyl ring or the thiazole core, influencing electronic properties, solubility, and bioactivity.

Key Observations :

- Fluorine vs. In contrast, methyl (electron-neutral) and methoxy (electron-donating) groups may alter pharmacokinetics, as seen in higher logP values for methyl derivatives .

Stability and Commercial Availability

- Methoxy and bromo analogs remain available as building blocks for drug discovery, reflecting their broader utility in medicinal chemistry .

Biological Activity

(2-(3-Fluorophenyl)thiazol-4-yl)methanamine is a heterocyclic compound that belongs to the thiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a 3-fluorophenyl group and a methanamine moiety. Its chemical structure can be represented as follows:

Synthesis Methods

The synthesis of this compound typically involves the cyclization of α-haloketones with thiourea, followed by substitution reactions to introduce the desired substituents. Various synthetic routes have been reported, showcasing its versatility as a precursor for more complex molecules .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) suggesting potent activity .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies using different cancer cell lines, such as HepG2 (liver cancer) and MCF-7 (breast cancer), revealed that it possesses anti-proliferative effects. The half-maximal inhibitory concentration (IC50) values indicated effective cytotoxicity, with some derivatives exhibiting IC50 values below 25 µM .

The mechanism of action of this compound is thought to involve interaction with specific molecular targets. The thiazole ring can modulate enzyme activity and influence various biochemical pathways. It may act through inhibition or activation of these pathways, leading to its observed biological effects .

Case Studies

- Antimicrobial Evaluation : In a study conducted by researchers at MDPI, the compound was tested against multiple bacterial strains. The results indicated significant antibacterial activity, particularly against E. coli, where it exhibited lower MIC values compared to standard antibiotics .

- Cytotoxicity Assays : Another study focused on the anticancer effects of the compound using the MTT assay on HepG2 cells. The results demonstrated that modifications in the substituent groups significantly affected cytotoxicity levels, highlighting the importance of structural variations in enhancing biological activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-(3-Fluorophenyl)thiazol-4-yl)methanamine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. A common approach involves reacting α-haloketones with thiourea derivatives. For example, 3-fluorophenyl-substituted α-bromoketones can react with thiourea in ethanol under reflux to form the thiazole core. Subsequent functionalization of the 4-position with an aminomethyl group may involve nucleophilic substitution using ammonia or protected amines.

- Optimization : Reaction conditions (solvent polarity, temperature, and catalyst) significantly impact yield. Dichloromethane and triethylamine are effective for facilitating substitutions, as demonstrated in thiazole derivative syntheses . Purification via recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane) ensures high purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The fluorophenyl group shows distinct aromatic splitting patterns (e.g., meta-fluorine coupling in ¹H NMR). The thiazole proton (C5-H) appears downfield (~8.5 ppm).

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (expected for C₁₀H₉FN₂S: 208.053 g/mol).

- IR Spectroscopy : Stretching vibrations for C-F (~1220 cm⁻¹) and NH₂ (~3350 cm⁻¹) are key identifiers.

Q. How can researchers preliminarily assess the biological activity of this compound?

- Methodological Answer : Initial screening involves in vitro assays:

- Antimicrobial Activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar diffusion or microdilution assays.

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to evaluate IC₅₀ values.

- Dose-Response : Use logarithmic concentrations (1–100 μM) to establish efficacy thresholds. Compounds with moderate activity (IC₅₀ < 50 μM) warrant further SAR studies .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in fluorophenyl-substituted thiazoles?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides precise bond lengths and angles. For example:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding networks. The fluorine atom’s electron density map confirms its meta position on the phenyl ring .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for fluorophenyl-thiazole derivatives?

- Methodological Answer :

- Electron-Withdrawing Effects : Compare 3-fluorophenyl vs. 4-fluorophenyl analogs. Meta-fluorine enhances electron withdrawal, potentially increasing thiazole ring electrophilicity.

- Substituent Variation : Replace the methanamine group with bulkier amines (e.g., ethylamine) to assess steric effects on bioactivity.

- Computational Tools : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, lower LUMO energies correlate with enhanced electrophilic interactions in antimicrobial assays .

Q. How can contradictory biological activity data be resolved in fluorophenyl-thiazole studies?

- Methodological Answer :

- Reproducibility Checks : Verify assay conditions (e.g., pH, serum content) that may affect compound stability.

- Metabolite Analysis : LC-MS identifies degradation products (e.g., oxidized thiazoles) that might alter activity.

- Orthogonal Assays : Confirm results using independent methods (e.g., fluorescence-based ATP assays vs. colony counting).

- Case Study : Discrepancies in IC₅₀ values for similar compounds were traced to variations in cell line passage numbers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.